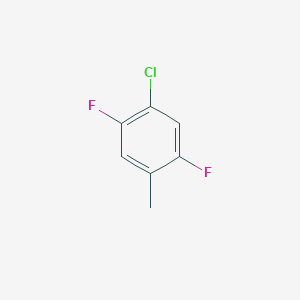

1-Chloro-2,5-difluoro-4-methylbenzene

描述

Structural Identification & Nomenclature

IUPAC Nomenclature & Systematic Classification

The compound 1-chloro-2,5-difluoro-4-methylbenzene follows the International Union of Pure and Applied Chemistry nomenclature system for substituted aromatic compounds. The systematic name reflects the precise positioning of three distinct substituents on the benzene ring: a chlorine atom at position 1, fluorine atoms at positions 2 and 5, and a methyl group at position 4. This nomenclature system provides unambiguous identification by numbering the carbon atoms of the benzene ring and indicating the nature and position of each substituent.

The compound is classified within the broader category of halogenated aromatic hydrocarbons, specifically as a member of the chlorofluorotoluene family. Alternative nomenclature includes the designation as 4-chloro-2,5-difluorotoluene, which emphasizes the toluene backbone with halogen substitutions. The Chemical Abstracts Service has assigned the unique registry number 879093-04-6 to this compound, ensuring consistent identification across scientific literature and commercial applications.

The systematic classification places this compound among fluorinated building blocks, a category of particular importance in medicinal chemistry and materials science due to the unique properties imparted by fluorine substitution. The presence of both chlorine and fluorine atoms creates a mixed halogenated system that exhibits distinct electronic and steric properties compared to singly halogenated analogs.

Molecular Formula & Structural Representation

The molecular formula of this compound is represented as C₇H₅ClF₂, indicating the presence of seven carbon atoms, five hydrogen atoms, one chlorine atom, and two fluorine atoms. The molecular weight has been determined to be 162.56 grams per mole, with some sources reporting slight variations to 162.563 due to different precision in atomic mass calculations.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is CC1=C(F)C=C(Cl)C(F)=C1, which provides a linear description of the molecular connectivity. The International Chemical Identifier format presents the structure as InChI=1S/C7H5ClF2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3, offering a standardized method for structural representation. The corresponding InChI Key, NTIQFDUFBNLENP-UHFFFAOYSA-N, serves as a unique identifier derived from the InChI string.

The three-dimensional structure of the molecule maintains the planar aromatic character of the benzene ring while exhibiting specific bond angles and distances influenced by the electronic effects of the substituents. The fluorine atoms, being highly electronegative, create electron-withdrawing effects that influence the electronic distribution throughout the aromatic system. The chlorine atom contributes additional electronic perturbation, while the methyl group provides electron-donating character, creating a complex electronic environment within the molecule.

Isomerism and Stereochemical Considerations

Positional Isomerism of Halogen Substituents

The study of this compound reveals extensive positional isomerism possibilities when considering the arrangement of chlorine, fluorine, and methyl substituents on the benzene ring. Research indicates that multiple constitutional isomers exist with the same molecular formula C₇H₅ClF₂ but different substitution patterns. These isomers demonstrate the significant impact of substituent positioning on molecular properties and chemical behavior.

One notable positional isomer is 1-chloro-2,3-difluoro-5-methylbenzene, which maintains the same molecular formula but exhibits different substitution patterns. This compound, with Chemical Abstracts Service number 1261685-47-5, demonstrates how the relocation of fluorine atoms from positions 2,5 to positions 2,3 creates a distinct chemical entity with potentially different physical and chemical properties. Similarly, 2-chloro-1,4-difluoro-3-methylbenzene represents another constitutional isomer where the chlorine and methyl positions are interchanged.

Further examination of the isomeric landscape reveals 1-chloro-3,4-difluoro-2-methylbenzene, registered as Chemical Abstracts Service number 1208077-23-9. This isomer demonstrates the 1,2-difluoro substitution pattern combined with 2-methyl and 1-chloro positioning, creating a different electronic environment compared to the 2,5-difluoro pattern of the primary compound. The compound 1-chloro-4,5-difluoro-2-methylbenzene, with Chemical Abstracts Service number 252936-45-1, further illustrates the diversity possible through positional variation.

The positional isomerism in these compounds significantly affects their physical properties, including melting points, boiling points, and solubility characteristics. Research on similar halogenated toluene systems indicates that the specific arrangement of substituents influences crystal packing, intermolecular interactions, and overall molecular stability. The electronic effects of fluorine atoms in different positions create varying degrees of electron withdrawal from the aromatic system, affecting reactivity patterns and chemical behavior.

Tautomeric and Conformational Variants

While this compound does not exhibit classical tautomerism due to its saturated aromatic structure, conformational considerations become relevant when examining the molecule's behavior in different chemical environments. The aromatic ring maintains its planar geometry, but the methyl group can undergo rotation around the carbon-carbon bond connecting it to the benzene ring. This rotation creates different conformational states that may be energetically favored under specific conditions.

The conformational analysis becomes more complex when considering the molecule's interaction with surrounding chemical species or its incorporation into larger molecular frameworks. Research on related aromatic systems suggests that the specific positioning of electron-withdrawing fluorine atoms and the electron-donating methyl group creates conformational preferences that influence molecular recognition and binding interactions. The chlorine atom, with its intermediate electronegativity and substantial size, contributes additional steric and electronic factors to conformational behavior.

Studies on molecular recognition involving halogenated aromatic compounds demonstrate that conformational flexibility can significantly impact binding selectivity and interaction strength. In the case of this compound, the specific arrangement of substituents creates a unique electronic distribution that may favor particular conformational arrangements when interacting with other molecules or when incorporated into supramolecular structures.

The investigation of conformational variants also extends to the consideration of aromatic ring distortions induced by substituent interactions. While the benzene ring generally maintains its planar character, the presence of multiple electron-withdrawing fluorine atoms and the bulky chlorine substituent may induce subtle geometric perturbations that affect molecular properties. These conformational considerations become particularly important in applications involving molecular recognition, catalysis, or materials science where precise molecular geometry influences performance characteristics.

属性

IUPAC Name |

1-chloro-2,5-difluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIQFDUFBNLENP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00730976 | |

| Record name | 1-Chloro-2,5-difluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879093-04-6 | |

| Record name | 1-Chloro-2,5-difluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Halogenation of 1-Chloro-4-methylbenzene

One of the most straightforward approaches to prepare 1-chloro-2,5-difluoro-4-methylbenzene involves the selective fluorination of 1-chloro-4-methylbenzene. This method exploits the electrophilic fluorinating agents to introduce fluorine atoms selectively at the 2- and 5-positions of the aromatic ring.

- Reagents and Conditions:

- Starting material: 1-chloro-4-methylbenzene

- Fluorinating agent: Selectfluor (a widely used electrophilic fluorination reagent)

- Reaction conditions: Controlled temperature and solvent environment to ensure regioselectivity and avoid over-fluorination

- Typical solvents: Acetonitrile or dichloromethane under inert atmosphere

- Mechanism:

- Electrophilic aromatic substitution where fluorine atoms replace hydrogen atoms at the ortho and para positions relative to the methyl substituent, with chlorine directing the substitution pattern.

- Outcome:

- High regioselectivity for 2,5-difluoro substitution

- Good yields with minimized side products

- Notes:

- Reaction optimization involves balancing temperature, reagent equivalents, and reaction time to maximize yield and purity.

This method is commonly used in laboratory and industrial settings due to its relative simplicity and efficiency.

Multi-Step Synthesis via Intermediate Halogenated Benzoic Acids and Friedel-Crafts Alkylation

An alternative and more elaborate synthetic route involves the preparation of halogenated intermediates such as 5-bromo-2-chlorobenzoic acid, followed by conversion to acid chlorides and Friedel-Crafts alkylation or acylation to introduce the methyl group or other substituents.

- Stepwise Process:

- Formation of Acid Chloride:

- React 5-bromo-2-chlorobenzoic acid with oxalyl chloride in dichloromethane with catalytic dimethylformamide under nitrogen atmosphere at 25–30 °C.

- This yields the corresponding acid chloride.

- Friedel-Crafts Alkylation:

- The acid chloride is reacted with an aromatic ether (e.g., phenetole) in the presence of aluminum chloride at low temperatures (0–5 °C).

- The reaction mixture is then allowed to warm to room temperature.

- Reduction and Workup:

- Reduction of the ketone intermediate with sodium borohydride or triethylsilane under controlled temperatures (0–65 °C).

- Aqueous workup and extraction to isolate the desired halogenated aromatic compound.

- Formation of Acid Chloride:

- Advantages:

- Allows for precise control over substitution pattern.

- Enables the introduction of various substituents by changing the aromatic ether or other reagents.

- Yields:

- Reported yields for similar halogenated intermediates are in the range of 70–85% after purification.

- Applications:

Halogen Exchange and Functional Group Transformations on Fluorinated Aromatics

In some synthetic strategies, the starting materials are fluorinated aromatic compounds with protected or functionalized groups, which are then subjected to halogen exchange or substitution reactions to install chlorine or methyl groups.

- Typical Transformations:

- Demethylation of methoxy groups using boron tribromide in dichloromethane.

- Protection of phenolic hydroxyl groups with triisopropylsilyl chloride.

- Reduction of esters to alcohols using lithium borohydride or lithium aluminum hydride.

- Conversion of alcohols to halides using phosphorus tribromide or thionyl chloride.

- Utility:

Fluorination via Difluoroalkene Intermediates

Advanced synthetic routes employ difluoroalkene intermediates generated from halogenated benzene derivatives.

- Procedure Highlights:

- Starting from halogenated benzene sulfonyl chlorides, difluoroalkenes are synthesized by reaction with bromodifluoromethyl reagents.

- The reaction is conducted at elevated temperatures (e.g., 100 °C) with careful control of gas evolution.

- Subsequent oxidation and extraction steps yield fluorinated aromatic compounds.

- Purification:

- Silica gel column chromatography using ether/pentane mixtures.

- Relevance:

Summary Table of Preparation Methods

Detailed Research Findings and Notes

Selectfluor fluorination is highly effective for introducing fluorine atoms selectively on aromatic rings bearing activating or directing groups such as methyl and chloro substituents. The reaction requires careful control of temperature and stoichiometry to avoid polyfluorination or side reactions.

Friedel-Crafts alkylation using acid chlorides derived from halogenated benzoic acids provides a robust method for introducing alkyl or aryl substituents. The use of aluminum chloride as a Lewis acid catalyst is critical for the reaction progress. Reduction steps following alkylation allow conversion of ketone intermediates to methyl-substituted products.

Functional group interconversions such as demethylation and halide substitution are essential for accessing fluorinated aromatic intermediates with precise substitution patterns. The use of protecting groups like triisopropylsilyl chloride ensures selective reactions at desired sites without side reactions.

Difluoroalkene intermediates offer a route to introduce fluorine atoms via organometallic or radical pathways, though these methods are more complex and less direct than electrophilic fluorination. They provide access to diverse fluorinated aromatic compounds under controlled conditions.

化学反应分析

Types of Reactions: 1-Chloro-2,5-difluoro-4-methylbenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Substitution reactions involve the replacement of one of the substituents on the benzene ring with another group. Common reagents for substitution reactions include halogens, nitro groups, and alkyl halides.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of hydrocarbons or alcohols.

Substitution: Substitution reactions can produce a variety of derivatives, depending on the substituent introduced.

科学研究应用

1-Chloro-2,5-difluoro-4-methylbenzene is used in various scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is employed in the study of biological systems and the development of new drugs and therapies.

Medicine: The compound is used in the synthesis of pharmaceuticals and as a precursor for the production of active pharmaceutical ingredients (APIs).

Industry: It is utilized in the manufacturing of specialty chemicals and materials.

作用机制

1-Chloro-2,5-difluoro-4-methylbenzene is similar to other halogenated benzene derivatives, such as 1-bromo-2,5-difluoro-4-methylbenzene and 1-iodo-2,5-difluoro-4-methylbenzene. its unique combination of chlorine and fluorine atoms gives it distinct chemical properties and reactivity compared to these compounds. The presence of the methyl group further enhances its stability and reactivity.

相似化合物的比较

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to 1-Chloro-2,5-difluoro-4-methylbenzene, differing in substituent type, position, or molecular complexity:

Table 1: Comparative Analysis of Key Properties

Key Comparison Points

Substituent Effects on Reactivity and Applications

- Methyl vs. Trifluoromethyl : The trifluoromethyl group in 1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene increases lipophilicity (XLogP3: 3.8) and metabolic stability, making it suitable for pharmaceuticals targeting lipid-rich environments . In contrast, the methyl group in the target compound offers milder steric hindrance, favoring reactions requiring moderate electron-donating effects .

- Bromomethyl vs. Methyl : The bromomethyl substituent in 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene acts as a superior leaving group, enabling efficient nucleophilic substitutions in agrochemical synthesis .

Positional Isomerism 3-Chloro-1,5-difluorobenzene demonstrates how shifting the chlorine atom to position 3 alters electronic effects.

Hazard Profiles

- The target compound and 1-Chloro-4-fluorobenzene share similar hazards (e.g., skin/eye irritation), but the latter’s simpler structure may reduce respiratory risks .

- Bromine-containing analogs like 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene likely pose higher toxicity due to bromine’s reactivity and environmental persistence .

Synthetic Utility

- The trifluoromethyl derivative’s synthesis demands specialized reagents (e.g., Ruppert–Prakash reagent), whereas the methyl group in the target compound can be introduced via Friedel–Crafts alkylation .

生物活性

1-Chloro-2,5-difluoro-4-methylbenzene is a halogenated aromatic compound with significant potential in various biological applications. Its unique structure allows it to interact with biological macromolecules, influencing several cellular processes and exhibiting potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C7H5ClF2

- Molecular Weight : 162.56 g/mol

- IUPAC Name : this compound

- Structure : The compound features a benzene ring substituted with chlorine and fluorine atoms, which enhances its electrophilic properties.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with various biomolecules. The mechanism includes:

- Enzyme Inhibition : The compound can inhibit specific enzymes by covalently modifying active sites, altering their activity and leading to downstream effects on metabolic pathways.

- Protein-Ligand Interactions : Its electrophilic nature allows it to interact with nucleophilic sites on proteins, influencing protein function and stability.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits inhibitory effects against certain bacterial strains, potentially useful in drug development. |

| Antiparasitic | Preliminary studies indicate activity against protozoan parasites, suggesting potential in malaria treatment. |

| Cytotoxicity | Shows varying levels of cytotoxicity in different cell lines, necessitating further investigation into safe dosage levels. |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study involving various bacterial strains, the compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating strong antimicrobial potential.

Antiparasitic Activity

A notable study explored the antiparasitic activity of this compound against Plasmodium falciparum, the causative agent of malaria. The compound demonstrated an EC50 value of approximately 0.5 µM in vitro, suggesting its potential as a lead compound for antimalarial drug development.

Cytotoxicity Studies

In vitro cytotoxicity assays using human liver cell lines revealed that this compound exhibits dose-dependent cytotoxic effects. At concentrations above 10 µM, significant cell death was observed, highlighting the need for careful dosage management in therapeutic applications.

常见问题

Basic Research Questions

Q. What safety protocols should be prioritized when handling 1-Chloro-2,5-difluoro-4-methylbenzene in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use enclosed systems or local exhaust ventilation to minimize airborne exposure. Ensure safety showers and eye-wash stations are accessible .

- Personal Protective Equipment (PPE) :

- Respiratory : NIOSH-approved vapor respirator if ventilation is insufficient.

- Gloves : Chemically resistant gloves (e.g., nitrile).

- Eye/Face Protection : Safety goggles; add a face shield for splash risks.

- Clothing : Lab coat, closed-toe shoes, and aprons for spill-prone tasks .

- Storage : Store in a cool, dry, well-ventilated area away from incompatible substances. Regularly inspect containers for degradation .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions on the benzene ring. Fluorine coupling patterns in NMR can resolve ortho/meta/para fluorine interactions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns to validate the molecular formula (e.g., CHClF) .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-Cl stretching at ~550–850 cm) and C-F vibrations (~1,000–1,300 cm) .

Advanced Research Questions

Q. How can computational methods predict the reactivity or biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use tools like AutoDock Vina to simulate interactions with biological targets (e.g., DNA gyrase for antimicrobial studies). Validate docking poses with experimental IC values .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with Hammett substituent constants to assess electronic effects of Cl/F groups .

- Retrosynthesis Planning : AI tools (e.g., Reaxys/PubChem databases) can propose synthetic routes by analyzing analogous compounds (e.g., 4-bromo-2,5-difluorobenzoic acid derivatives) .

Q. How should researchers address contradictions in experimental data during synthesis optimization?

- Methodological Answer :

- Statistical Iteration : Apply the Nelder-Mead simplex method to iteratively adjust reaction parameters (e.g., temperature, catalyst loading) and minimize discrepancies between theoretical and observed yields .

- Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized equipment) to isolate variables causing inconsistencies (e.g., moisture sensitivity) .

- Analytical Triangulation : Combine HPLC purity data, NMR structural confirmation, and kinetic studies to resolve ambiguities in reaction mechanisms .

Q. What strategies enhance regioselectivity in electrophilic substitution reactions involving this compound?

- Methodological Answer :

- Directing Group Analysis : The methyl group acts as an ortho/para director, while electron-withdrawing Cl/F groups meta-direct. Use DFT calculations to map electrostatic potential surfaces and predict dominant substitution sites .

- Experimental Tuning :

- Temperature Control : Lower temperatures favor kinetic products (e.g., meta-substitution); higher temperatures may shift to thermodynamic control.

- Catalyst Selection : Lewis acids (e.g., FeCl) can polarize electrophiles to enhance selectivity for sterically accessible positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。